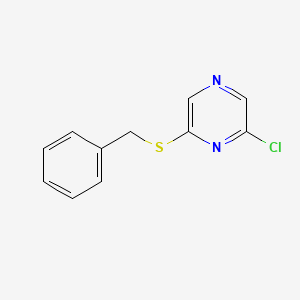
2-(Benzylsulfanyl)-6-chloropyrazine
Overview
Description
2-(Benzylsulfanyl)-6-chloropyrazine is a useful research compound. Its molecular formula is C11H9ClN2S and its molecular weight is 236.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Benzylsulfanyl)-6-chloropyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a benzylthio group and a chlorine atom at the 6-position. Its structural formula can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole containing similar substituents have shown effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 2j | 0.23 | E. coli |
| Compound 2d | 0.23 | Bacillus cereus |
| Compound 2k | 0.35 | Listeria monocytogenes |
These findings suggest that the presence of the benzylthio group may enhance the antimicrobial efficacy of the compound through effective binding to bacterial enzymes or receptors .
Antiviral Activity
The compound's antiviral potential has also been explored, particularly against HIV-1. Similar compounds with chlorinated and alkylthio substitutions have demonstrated potent activity against wild-type and mutant strains of HIV-1, with some showing picomolar activity in cellular assays.
Table 2: Antiviral Activity Against HIV-1
| Compound | IC50 (nM) | Target Virus |
|---|---|---|
| 2-Cl-6-F-S-DABOs | <1 | HIV-1 |
The mechanism of action appears to involve inhibition of viral reverse transcriptase, which is crucial for viral replication .
Anticancer Activity
In vitro studies have reported that related compounds exhibit anticancer properties against various human cancer cell lines. For example, compounds derived from similar structures have been tested against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells, showing moderate to high inhibitory effects.
Table 3: Anticancer Activity Against Human Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MDA-MB-231 |
| Compound B | 5 | SK-Hep-1 |
These results indicate that structural modifications can significantly influence the anticancer activity of pyrazine derivatives .
Case Studies
In a recent study focusing on the synthesis and biological evaluation of benzothiazole derivatives, several compounds were identified as potent inhibitors of T-cell proliferation, with IC50 values in the nanomolar range. The study highlighted the importance of specific substitutions on the benzothiazole ring for enhancing biological activity .
Another case involved the evaluation of a series of heteroaryl compounds that demonstrated broad-spectrum antimicrobial activity, reinforcing the potential utility of similar structures in drug development .
Properties
IUPAC Name |
2-benzylsulfanyl-6-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHVCKHYQZOUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















